molecular formula C14H14N2O2 B181827 1-(Benzyloxy)-3-phenylurea CAS No. 33026-77-6

1-(Benzyloxy)-3-phenylurea

Cat. No.: B181827
CAS No.: 33026-77-6
M. Wt: 242.27 g/mol
InChI Key: AGVZBCZHWKBGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-3-phenylurea is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

33026-77-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-phenyl-3-phenylmethoxyurea

InChI

InChI=1S/C14H14N2O2/c17-14(15-13-9-5-2-6-10-13)16-18-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)

InChI Key

AGVZBCZHWKBGBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)NC2=CC=CC=C2

Key on ui other cas no.

33026-77-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a flask was charged sequentially with O-benzylhydroxylamine hydrochloride (37.5 g, 0.23 mole), water (40 mL) and diethyl ether (400 mL). The resulting mixture was cooled to 0° C. and a solution of sodium hydroxide (9.4 g, 0.23 mole) in water (40 mL) was added dropwise. After 0.5 hour, phenyl isocyanate (25.5 mL, 0.23 mole) was added. A white precipitate formed. The reaction was maintained at ambient temperature for 2 hours. The precipitate was isolated by filtration, washed with water and dried to provide 46.2 g of 1-benzyloxy-3-phenyl urea as a white crystalline solid.
Name
O-benzylhydroxylamine hydrochloride
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
25.5 mL
Type
reactant
Reaction Step Three

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